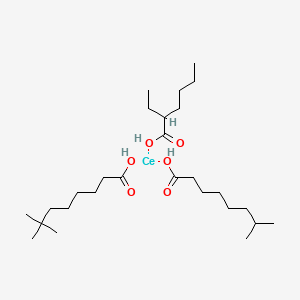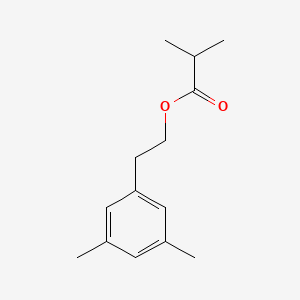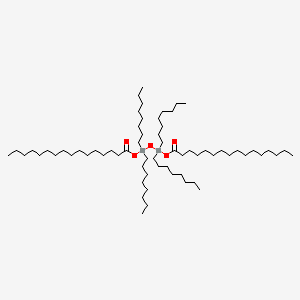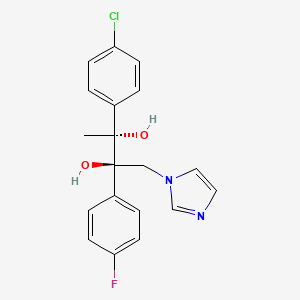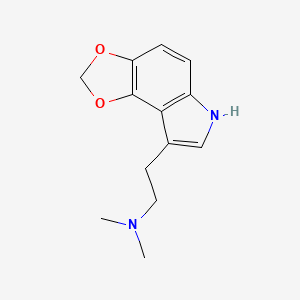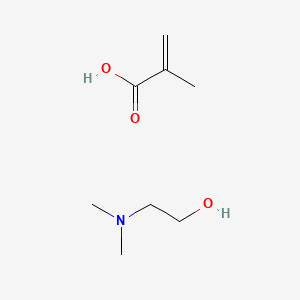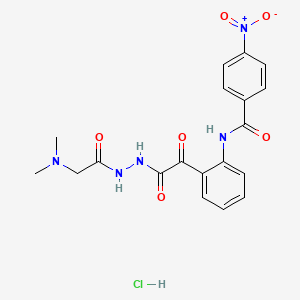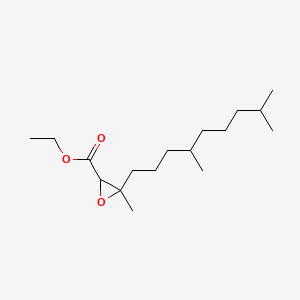
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4,8-dimethylnonyl alcohol with ethyl 3-methyloxirane-2-carboxylate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then cyclized to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as esterification, cyclization, and purification through distillation or chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxirane derivatives.
科学的研究の応用
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or surfactants.
作用機序
The mechanism of action of Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyloxirane-2-carboxylate: Lacks the 4,8-dimethylnonyl group, resulting in different chemical and biological properties.
4,8-Dimethylnonyl alcohol: Lacks the oxirane and carboxylate groups, leading to different reactivity and applications.
Other oxirane derivatives: Compounds with different substituents on the oxirane ring can exhibit varying reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
54783-25-4 |
|---|---|
分子式 |
C17H32O3 |
分子量 |
284.4 g/mol |
IUPAC名 |
ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C17H32O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h13-15H,6-12H2,1-5H3 |
InChIキー |
CZTQWRCUYARWGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(O1)(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




